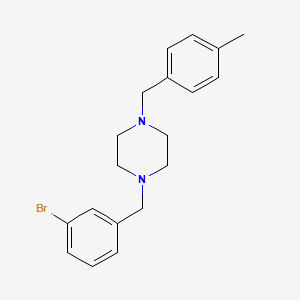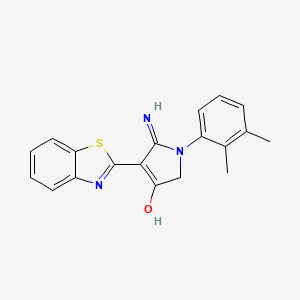
1-(3-bromobenzyl)-4-(4-methylbenzyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-bromobenzyl)-4-(4-methylbenzyl)piperazine, also known as BBMP, is a chemical compound that belongs to the class of piperazine derivatives. It has gained significant attention in the field of scientific research due to its potential therapeutic applications.
Mecanismo De Acción
The exact mechanism of action of 1-(3-bromobenzyl)-4-(4-methylbenzyl)piperazine is not yet fully understood. However, it has been proposed that 1-(3-bromobenzyl)-4-(4-methylbenzyl)piperazine acts as a serotonin and dopamine receptor agonist, which may contribute to its antidepressant and anxiolytic effects. 1-(3-bromobenzyl)-4-(4-methylbenzyl)piperazine may also affect the levels of various neurotransmitters, including serotonin, dopamine, and norepinephrine, which play a crucial role in regulating mood and behavior.
Biochemical and Physiological Effects:
1-(3-bromobenzyl)-4-(4-methylbenzyl)piperazine has been shown to affect various biochemical and physiological processes in the body. It has been reported to increase the levels of brain-derived neurotrophic factor (BDNF), which is essential for the growth and survival of neurons. 1-(3-bromobenzyl)-4-(4-methylbenzyl)piperazine may also have antioxidant and anti-inflammatory effects, which may contribute to its potential therapeutic benefits.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(3-bromobenzyl)-4-(4-methylbenzyl)piperazine has several advantages for lab experiments, including its ease of synthesis and its potential therapeutic applications. However, there are also limitations to its use, including its relatively low potency compared to other compounds and its potential side effects.
Direcciones Futuras
There are several future directions for the scientific research of 1-(3-bromobenzyl)-4-(4-methylbenzyl)piperazine. One potential area of study is the development of more potent derivatives of 1-(3-bromobenzyl)-4-(4-methylbenzyl)piperazine that may have improved therapeutic efficacy. Another area of research is the investigation of the long-term effects of 1-(3-bromobenzyl)-4-(4-methylbenzyl)piperazine on brain function and behavior. Additionally, 1-(3-bromobenzyl)-4-(4-methylbenzyl)piperazine may be evaluated for its potential use in the treatment of other diseases, such as multiple sclerosis and epilepsy. Overall, the scientific research on 1-(3-bromobenzyl)-4-(4-methylbenzyl)piperazine is still in its early stages, and there is much to be learned about its potential therapeutic applications.
Métodos De Síntesis
1-(3-bromobenzyl)-4-(4-methylbenzyl)piperazine can be synthesized using various methods, including the Mannich reaction and the reductive amination of 1-(3-bromobenzyl)piperazine with 4-methylbenzylamine. The synthesis of 1-(3-bromobenzyl)-4-(4-methylbenzyl)piperazine has been reported in several research articles, and it is essential to use high-quality reagents and follow the standard procedures to obtain a pure form of the compound.
Aplicaciones Científicas De Investigación
1-(3-bromobenzyl)-4-(4-methylbenzyl)piperazine has shown promising results in various scientific research areas, including medicinal chemistry, neuroscience, and pharmacology. It has been evaluated for its potential therapeutic applications, such as antidepressant, anxiolytic, and antipsychotic effects. 1-(3-bromobenzyl)-4-(4-methylbenzyl)piperazine has also been studied for its potential use in the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and cancer.
Propiedades
IUPAC Name |
1-[(3-bromophenyl)methyl]-4-[(4-methylphenyl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23BrN2/c1-16-5-7-17(8-6-16)14-21-9-11-22(12-10-21)15-18-3-2-4-19(20)13-18/h2-8,13H,9-12,14-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZNNXZRSHYKLHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCN(CC2)CC3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23BrN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Bromobenzyl)-4-(4-methylbenzyl)piperazine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,5-dimethyl-2-phenyl-N-(tetrahydro-2-furanylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6082410.png)

![2-(4-chlorophenyl)-N-[5-(tetrahydro-2-furanyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B6082434.png)
![6-chloro-N-(4-methyl-1,3-thiazol-2-yl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B6082436.png)
![4-chloro-N-{[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)amino]carbonothioyl}benzamide](/img/structure/B6082445.png)

![1-(4-fluorobenzyl)-3-hydroxy-3-{[4-(1H-pyrazol-1-ylmethyl)-1-piperidinyl]methyl}-2-piperidinone](/img/structure/B6082457.png)
![N,N-diethyl-2-{3-[4-(4-fluorophenyl)-1-piperazinyl]-1-piperidinyl}-2-oxoethanamine](/img/structure/B6082464.png)
![N-[(1-methyl-1H-imidazol-2-yl)methyl]-2-(3-pyridinyloxy)aniline](/img/structure/B6082468.png)
![2-methyl-4-[(4-phenyl-1-piperazinyl)carbonyl]-1(2H)-phthalazinone](/img/structure/B6082470.png)
![2-{[7-(difluoromethyl)-5-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}-N-[3-(4-morpholinyl)propyl]hydrazinecarbothioamide](/img/structure/B6082473.png)

![2-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1,2-oxazinane](/img/structure/B6082480.png)
![N-{[2-(1H-imidazol-1-yl)-3-pyridinyl]methyl}-1-methyl-2-piperidinecarboxamide](/img/structure/B6082501.png)